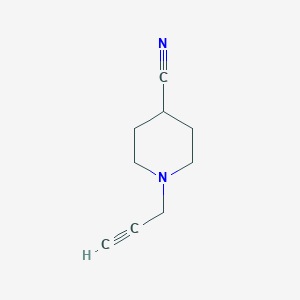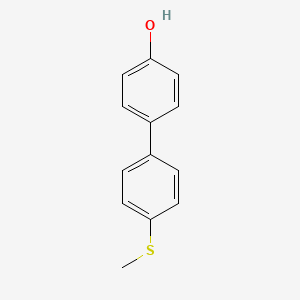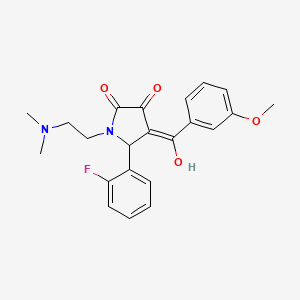
1-(Prop-2-yn-1-yl)piperidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Prop-2-ynylpiperidine-4-carbonitrile is a chemical compound with the CAS Number: 1344240-52-3 . It has a molecular weight of 148.21 . The IUPAC name for this compound is 1-(2-propynyl)-4-piperidinecarbonitrile . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for 1-Prop-2-ynylpiperidine-4-carbonitrile is 1S/C9H12N2/c1-2-5-11-6-3-9(8-10)4-7-11/h1,9H,3-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
1-Prop-2-ynylpiperidine-4-carbonitrile is a powder that is stored at room temperature . More detailed physical and chemical properties such as solubility, density, and melting point were not found in the search results.Wissenschaftliche Forschungsanwendungen
Novel Inhibitors and Antagonists Development
Compounds structurally related to "1-Prop-2-ynylpiperidine-4-carbonitrile" have been explored for their potential in inhibiting xanthine oxidoreductase, indicating potential applications in treating hyperuricemia and gout through the inhibition of uric acid production (Matsumoto et al., 2011). Similarly, derivatives have shown promise as serotonin 5-HT3 receptor antagonists, suggesting a potential role in addressing conditions such as irritable bowel syndrome and chemotherapy-induced nausea (Mahesh, Perumal, & Pandi, 2004).
Anticancer Research
In the realm of anticancer research, benzochromene derivatives synthesized from similar nitrile compounds have demonstrated anti-proliferative properties against colorectal cancer cell lines, highlighting their potential as chemotherapeutic agents (Hanifeh Ahagh et al., 2019). This suggests that structurally related compounds could also hold promise in cancer treatment strategies.
Antimicrobial and Antifungal Applications
Research into furan and pyrrolidin-cyanopyridine derivatives has unveiled their antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Loğoğlu et al., 2010); (Bogdanowicz et al., 2013).
Material Science and Corrosion Inhibition
In material science, the investigation of naphthyridine and pyridine derivatives has demonstrated their potential as corrosion inhibitors, which could be of significant interest in protecting metals against corrosion, especially in acidic environments (Verma et al., 2015).
Fluorescent Chemosensors
Dimethylfuran tethered 2-aminopyridine-3-carbonitrile derivatives have been identified as fluorescent chemosensors for Fe3+ ions and picric acid, offering applications in environmental monitoring and safety (Shylaja et al., 2020).
Eigenschaften
IUPAC Name |
1-prop-2-ynylpiperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-5-11-6-3-9(8-10)4-7-11/h1,9H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIPUZLPSIPOOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2708726.png)

![2-cyclopropyl-1-{1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2708729.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B2708732.png)
![1-(4-benzylpiperidin-1-yl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]ethan-1-one](/img/structure/B2708734.png)
![2-(acetylsulfanyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2708735.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2708737.png)


![7-(2-chlorophenyl)-1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2708742.png)

![(2Z)-6-chloro-2-[(2,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2708746.png)

